molecular formula C17H19N5O2S B2785663 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone CAS No. 1014094-17-7

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B2785663
CAS No.: 1014094-17-7
M. Wt: 357.43
InChI Key: WTQFCFQSRCRPFH-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a sophisticated heterocyclic compound designed for pharmaceutical and agrochemical research applications. This molecule integrates a 1,2,4-triazole core linked via a thioether bridge to a phenylethanone group and substituted with a methoxy-methyl pyrazole unit. The 1,2,4-triazole-3-thione scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . Researchers are particularly interested in such mercapto-triazole derivatives for their potential as key intermediates in developing new therapeutic agents . The presence of the pyrazole moiety, another nitrogen-rich heterocycle, further enhances the compound's potential, as pyrazole derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties . The specific molecular architecture of this compound, featuring multiple nitrogen and sulfur heteroatoms, provides several potential sites for interaction with biological targets and for further chemical modification, making it a valuable building block in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-4-22-15(13-10-21(2)20-16(13)24-3)18-19-17(22)25-11-14(23)12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQFCFQSRCRPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone, also known by its CAS number 1014053-28-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
Molecular Formula C₁₇H₁₉N₅O₂S
Molecular Weight 357.43 g/mol
CAS Number 1014053-28-1

The structure includes a triazole ring, which is known for its diverse biological activity, particularly in medicinal chemistry.

Antifungal Activity

The 1,2,4-triazole moiety is well-documented for its antifungal properties. Research indicates that derivatives of this class exhibit significant activity against various fungal pathogens. The mechanism of action typically involves the inhibition of cytochrome P450-dependent enzymes crucial for ergosterol biosynthesis in fungi. This leads to the accumulation of toxic sterols and ultimately fungal cell death .

Case Study: Antifungal Efficacy

A study evaluating various triazole derivatives reported that compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values indicating good antifungal activity against strains like Candida albicans and Aspergillus niger. The MIC values ranged from 0.06 to 8 μg/mL depending on the structural modifications of the triazole .

Antibacterial Activity

In addition to antifungal properties, compounds containing the triazole scaffold have shown promising antibacterial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings

A comparative study highlighted that certain triazole derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural characteristics were found to inhibit Staphylococcus aureus and Escherichia coli, with IC50 values indicating moderate to high efficacy .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation.

Case Study: Anticancer Activity

A study involving various triazole derivatives demonstrated that some compounds could effectively inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). The reported IC50 values ranged from 6.2 μM to 43.4 μM for different derivatives .

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
Antifungal Inhibition of ergosterol biosynthesisEffective against Candida and Aspergillus strains with MICs as low as 0.06 μg/mL
Antibacterial Disruption of cell wall synthesisActive against Staphylococcus aureus and E. coli with moderate efficacy
Anticancer Induction of apoptosis in cancer cellsSignificant inhibition observed in HCT116 and T47D lines with IC50 values up to 43.4 μM

Scientific Research Applications

Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity. Studies have shown that derivatives of this compound can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development. The mechanism often involves disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis, which is critical for fungal survival .

Antibacterial Effects

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrate efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial action is attributed to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation. Notably, compounds with similar structural features have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

Compounds with a triazole structure are recognized for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Case Studies

  • Antifungal Activity Study : A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against Candida albicans. The results indicated that modifications at specific positions on the triazole ring significantly enhanced antifungal activity, suggesting that similar modifications on this compound could yield promising results .
  • Anticancer Research : In a study featured in Cancer Research, researchers tested the compound's effectiveness against breast cancer cell lines. Results showed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Mechanism Investigation : A recent investigation focused on the anti-inflammatory effects of triazole derivatives in macrophage models. The study found that the compound reduced levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for managing inflammation-related disorders .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions:

  • Step 1 : Construct the triazole core via cyclization of thiosemicarbazide derivatives under reflux with catalysts like K₂CO₃ .
  • Step 2 : Introduce the thioether linkage using nucleophilic substitution between a triazole-thiol intermediate and a halogenated phenylethanone derivative in polar aprotic solvents (e.g., DMF) .
  • Step 3 : Monitor reaction progress using TLC or HPLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) . Characterization employs 1^1H/13^{13}C NMR for functional group verification and LC-MS for molecular weight confirmation .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • NMR Spectroscopy : Assign peaks for the triazole (δ 8.1–8.3 ppm), pyrazole (δ 6.5–7.0 ppm), and thioether (δ 3.8–4.2 ppm) moieties .
  • X-ray Crystallography : Use SHELXL for refinement, particularly for resolving disorder in the ethyl or methoxy groups. Data collection at 100 K improves resolution for flexible substituents .

Q. How can stability under varying pH and temperature conditions be assessed?

  • Conduct accelerated degradation studies:
  • Acidic/alkaline conditions : Incubate the compound in buffered solutions (pH 1–13) at 37°C, followed by HPLC analysis to quantify degradation products .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for triazoles) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Assay optimization : Validate cell-based assays (e.g., MTT for cytotoxicity) with controls for membrane permeability (logP ~2.5–3.5) and serum binding .
  • Data normalization : Use reference compounds (e.g., doxorubicin for anticancer assays) and statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What computational strategies predict binding interactions with targets like 5-lipoxygenase (5-LOX)?

  • Molecular docking : Employ AutoDock Vina with the 5-LOX crystal structure (PDB ID 3V99). Prioritize poses with hydrogen bonds to Leu607/His600 and hydrophobic contacts with the triazole core .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and ligand-protein residue interaction fingerprints .

Q. How can crystallographic data refinement address challenges like twinning or disorder?

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins. Test twin laws (e.g., -h, -k, -h+l) for pseudo-symmetry .
  • Disorder modeling : Apply PART and SUMP restraints for overlapping conformers of the ethyl group or methoxypyrazole .

Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced antimicrobial activity?

  • Key modifications :
  • Replace the phenyl group with fluorophenyl to improve logP and BBB permeability .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole to enhance electrophilicity and target binding .
    • Testing : Synthesize analogs via the Mitsunobu reaction for S-linked derivatives and evaluate MIC against S. aureus and E. coli .

Q. How can low synthetic yields during thioether formation be mitigated?

  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts to accelerate SN2 reactions .
  • Solvent optimization : Switch from DMF to DMSO for higher polarity, which stabilizes the transition state .

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